molecular formula C12H15BrO2S B6222903 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane CAS No. 2758001-56-6

4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane

Cat. No. B6222903
CAS RN: 2758001-56-6
M. Wt: 303.2
InChI Key:
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Description

4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane (4-Bromo-MPS) is a novel small molecule that has recently been synthesized and studied for its potential applications in scientific research. 4-Bromo-MPS is a brominated derivative of the oxane family, which is a class of compounds known for their hydrophobicity, stability, and low toxicity. 4-Bromo-MPS has been studied for its potential applications in various fields, including biochemistry, physiology, and drug discovery.

Scientific Research Applications

4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane has been studied for its potential applications in various scientific research fields. For example, it has been used as a substrate for biocatalysis and as a model compound for studying the structure-activity relationship of drugs. It has also been used for studying the binding properties of biomolecules, such as proteins and enzymes, and for studying the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane is not yet fully understood. However, it is believed that the bromine atom in 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane is responsible for its bioactivity. It is also believed that 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane may interact with certain proteins or enzymes to produce a biochemical or physiological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane have not yet been studied in detail. However, it has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450. It has also been shown to have an inhibitory effect on certain proteins, such as the human immunodeficiency virus (HIV) reverse transcriptase. Additionally, 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane has been shown to have an anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane has several advantages for use in laboratory experiments. It is highly stable and has low toxicity, which makes it safe to use in experiments. Additionally, it is hydrophobic, which makes it soluble in organic solvents and suitable for use in a variety of biochemical and physiological experiments. However, 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane is not as readily available as other compounds, which can make it difficult to obtain in large quantities.

Future Directions

The potential future directions for 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further studies could be conducted to explore its potential as a substrate for biocatalysis and its ability to interact with proteins and enzymes. Additionally, further studies could be conducted to explore its potential for use in other fields, such as materials science and nanotechnology. Finally, further studies could be conducted to explore the potential of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane as a therapeutic agent.

Synthesis Methods

4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane is synthesized through a two-step process. The first step involves the reaction of 5-bromo-2-methoxyphenylsulfanyl (BMPS) with a base such as sodium hydroxide or potassium hydroxide. This reaction produces a brominated oxane derivative, which is then reacted with a second base, such as potassium carbonate or potassium bicarbonate, to produce 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane involves the reaction of 5-bromo-2-methoxyphenol with thionyl chloride to form 5-bromo-2-methoxyphenyl chloride. This intermediate is then reacted with sodium sulfide to form 5-bromo-2-methoxyphenyl sulfide. Finally, the sulfide is oxidized with hydrogen peroxide to form the desired product, 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane.", "Starting Materials": [ "5-bromo-2-methoxyphenol", "thionyl chloride", "sodium sulfide", "hydrogen peroxide" ], "Reaction": [ "Step 1: 5-bromo-2-methoxyphenol is reacted with thionyl chloride to form 5-bromo-2-methoxyphenyl chloride.", "Step 2: 5-bromo-2-methoxyphenyl chloride is reacted with sodium sulfide to form 5-bromo-2-methoxyphenyl sulfide.", "Step 3: 5-bromo-2-methoxyphenyl sulfide is oxidized with hydrogen peroxide to form 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane." ] }

CAS RN

2758001-56-6

Product Name

4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane

Molecular Formula

C12H15BrO2S

Molecular Weight

303.2

Purity

95

Origin of Product

United States

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